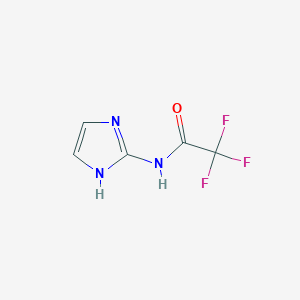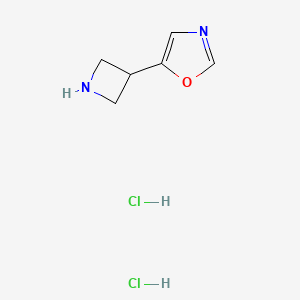
2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to an acetamide moiety, which is further linked to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 2-aminoimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The imidazole ring in this compound can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: The compound can be reduced under specific conditions to yield derivatives with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized acetamide derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-N-(1H-imidazol-4-yl)acetamide
- 2,2,2-Trifluoro-N-(1H-imidazol-5-yl)acetamide
- 2,2,2-Trifluoro-N-(1H-imidazol-1-yl)acetamide
Comparison: 2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is unique due to the position of the imidazole ring attachment, which can influence its chemical reactivity and biological activity. The specific positioning of the imidazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Propriétés
Formule moléculaire |
C5H4F3N3O |
|---|---|
Poids moléculaire |
179.10 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3(12)11-4-9-1-2-10-4/h1-2H,(H2,9,10,11,12) |
Clé InChI |
OGJJVGPBMLJJKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)


![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)

